1-Ethoxy-1,1-dimethoxyethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

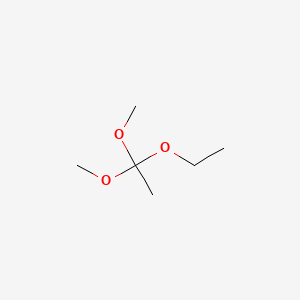

2D Structure

3D Structure

Properties

CAS No. |

57999-64-1 |

|---|---|

Molecular Formula |

C6H14O3 |

Molecular Weight |

134.17 g/mol |

IUPAC Name |

1-ethoxy-1,1-dimethoxyethane |

InChI |

InChI=1S/C6H14O3/c1-5-9-6(2,7-3)8-4/h5H2,1-4H3 |

InChI Key |

FUVBCRDNMUXWFH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)(OC)OC |

Origin of Product |

United States |

Significance and Research Trajectories Within Organic Chemistry

The importance of 1-ethoxy-1,1-dimethoxyethane in organic chemistry stems from its dual role as a versatile solvent and a reactive intermediate. Its high solvency for a range of organic compounds makes it a useful medium for conducting chemical reactions. ontosight.ai It finds application as a solvent in the formulation of products such as coatings, inks, and adhesives, as well as in pharmaceutical manufacturing. ontosight.aiontosight.ai

Current research trajectories involving acetals like this compound focus on their application as building blocks for value-added chemicals. For instance, research into the synthesis of related structures, such as 2-(2-aminoethoxy)-1,1-dimethoxyethane (B1441942), highlights the utility of the core acetal (B89532) framework in constructing more complex and functionalized molecules for potential use in pharmaceuticals. google.com The synthesis of this particular derivative involves a multi-step process starting from raw materials like ethylene (B1197577) glycol and bromoacetaldehyde (B98955) dimethyl acetal, demonstrating the chemical transformations possible from acetal precursors. google.com

Furthermore, the broader class of acetals is under investigation for various applications. They are recognized as important flavoring compounds in distilled beverages and are used as intermediates in the fragrance industry. wikipedia.orgresearchgate.netchemicalbook.com Research also extends to their use as additives for fuels, with patents suggesting they can enhance combustion properties. sci-hub.box The development of heterogeneous catalytic systems, such as ion-exchange resins, for the synthesis of acetals like 1,1-diethoxyethane from ethanol (B145695) and acetaldehyde (B116499), points to a drive towards more environmentally benign and efficient production methods. researchgate.netsci-hub.boxacs.org

Foundational Role As an Acetal in Advanced Synthetic Strategies

Classical and Modern Preparative Routes

The synthesis of orthoesters, including this compound, has traditionally relied on well-established organic reactions. These methods, while foundational, are continually being refined and adapted.

Acid-Catalyzed Acetalization and Transetherification Protocols

Acid catalysis is a cornerstone in the formation of acetals and orthoesters. masterorganicchemistry.comacs.org These reactions typically involve the reaction of a carbonyl compound or its derivative with alcohols. The synthesis of mixed orthoesters like this compound often employs transetherification or transacetalization, where an existing acetal or orthoester exchanges one of its alkoxy groups.

A prominent method is the acid-catalyzed exchange reaction between a simple orthoester and an alcohol. rsc.org For instance, treating a trimethyl orthoester with ethanol (B145695) in the presence of an acid catalyst can lead to the stepwise substitution of methoxy (B1213986) groups with ethoxy groups, yielding a statistical mixture of mixed orthoesters. The reaction equilibrium can be shifted by using a large excess of the alcohol reactant or by removing the displaced alcohol (e.g., methanol) from the reaction mixture. A study demonstrated that various acid catalysts can facilitate this exchange at room temperature. rsc.org

Similarly, the transacetalization of an acetal like 1,1-diethoxyethane with an alcohol under acidic conditions is a viable route. msu.edu The mechanism proceeds via protonation of an alkoxy group, creating a good leaving group (an alcohol). The subsequent loss of the alcohol generates a stabilized oxocarbenium ion, which is then attacked by another alcohol molecule from the medium. masterorganicchemistry.com For the synthesis of this compound, this could involve the reaction of 1,1-dimethoxyethane (B165179) with ethanol or 1,1-diethoxyethane with methanol (B129727), catalyzed by a protic or Lewis acid.

| Catalyst (mol%) | Reactants | Solvent | Outcome | Reference |

| p-TsOH (10%) | Methyl orthoacetate, Ethanol | CDCl₃ | Successful exchange | rsc.org |

| CSA (10%) | Methyl orthoacetate, Ethanol | CDCl₃ | Successful exchange | rsc.org |

| TfOH (1%) | Methyl orthoacetate, Ethanol | CDCl₃ | Successful exchange | rsc.org |

| BF₃·OEt₂ (10%) | Methyl orthoacetate, Ethanol | CDCl₃ | Successful exchange | rsc.org |

Table 1: Comparison of various acid catalysts in the transetherification of methyl orthoacetate with ethanol.

Nucleophilic Substitution Approaches (e.g., Williamson Ether Synthesis Adaptations)

The Williamson ether synthesis, a classic Sₙ2 reaction between an alkoxide and an alkyl halide, can be conceptually adapted for orthoester synthesis. masterorganicchemistry.comwikipedia.org The direct synthesis of this compound via this method is challenging due to the need for a suitable electrophile, such as a hypothetical 1-chloro-1,1-dimethoxyethane. Such α-haloethers are often unstable and difficult to prepare.

A more practical adaptation involves using a geminal dihalide or a related precursor. For example, reacting 1,1-dichloroethane (B41102) with a mixture of sodium methoxide (B1231860) and sodium ethoxide could theoretically produce the target compound, but would likely result in a difficult-to-separate mixture of symmetrical and mixed orthoesters and other byproducts.

A more controlled, stepwise approach is often necessary. This could involve the reaction of an α-halo acetal with an alkoxide. For instance, the synthesis of 2-(2-aminoethoxy)-1,1-dimethoxyethane (B1441942) has been achieved by reacting bromoacetaldehyde (B98955) dimethyl acetal with the sodium salt of ethanolamine (B43304). google.com Applying this logic, this compound could be envisioned to form from the reaction of 1-chloro-1-ethoxyethane (B1615817) with sodium methoxide. However, the availability and stability of the requisite α-haloether precursor remains a significant synthetic hurdle.

| Electrophile | Nucleophile | Typical Solvent | Key Challenge | Reference |

| Primary Alkyl Halide | Alkoxide (RO⁻) | THF, DMSO, Parent Alcohol | Not directly applicable for orthoester core | masterorganicchemistry.comwikipedia.org |

| Bromoacetaldehyde dimethyl acetal | Ethylene glycol, KOH | N/A | Forms a structural analogue | google.com |

| 1-Chloro-1-ethoxyethane | Sodium methoxide | THF | Precursor instability/availability | N/A |

Table 2: Conceptual parameters for Williamson ether synthesis adaptations for orthoesters.

Catalytic Systems and Process Optimization

The choice of catalyst is critical for optimizing the synthesis of orthoesters, influencing reaction rates, selectivity, and environmental impact. Both homogeneous and heterogeneous systems are widely employed.

Heterogeneous Catalysis: Application of Solid Acid Resins

To overcome the separation and corrosion issues associated with liquid acids, solid acid catalysts are increasingly used. nih.gov Sulfonated polystyrene resins, such as Amberlyst-15, are particularly effective for acetal and orthoester synthesis. acs.orgmdpi.com These resins provide Brønsted acid sites on a solid support, facilitating easy removal from the reaction mixture by simple filtration and allowing for potential recycling. nih.govunivie.ac.at

The synthesis of 1,1-dimethoxyethane from acetaldehyde (B116499) and methanol has been successfully demonstrated in a fixed-bed adsorptive reactor using Amberlyst-15 resin. acs.org This same principle is applicable to transetherification reactions. For example, passing a mixture of 1,1-dimethoxyethane and ethanol over a heated bed of a solid acid resin could produce this compound in a continuous flow process. The efficiency of these catalysts is linked to their acid site density, porosity, and thermal stability. univie.ac.at Commercial resins like Amberlyst 45 are designed for higher temperature applications, which can be beneficial for driving the transesterification equilibrium. frontiersin.org

Homogeneous Catalysis in Acetal Formation

Homogeneous catalysis remains a prevalent method for acetal and orthoester formation due to its high reaction rates at moderate temperatures. mdpi.com Commonly used catalysts are strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids such as p-toluenesulfonic acid (p-TsOH). google.comacs.org These catalysts function by protonating the carbonyl oxygen (in acetalization) or an alkoxy group (in transetherification), thereby activating the substrate for nucleophilic attack by an alcohol. masterorganicchemistry.commdpi.com While effective, the use of these catalysts necessitates a neutralization step during workup and can lead to waste generation. acs.org

Emerging Catalytic Paradigms: Electrochemical and Photocatalytic Syntheses

Recent research has focused on developing more sustainable synthetic routes, leading to the exploration of electrochemical and photocatalytic methods for orthoester synthesis. These emerging paradigms offer mild reaction conditions and novel reactivity. organic-chemistry.orgrsc.org

Electrochemical Synthesis: Anodic oxidation provides a powerful, reagent-free method for generating reactive intermediates. acs.org Functionalized orthoesters have been prepared from dithiane derivatives via anodic oxidation under mild and green conditions. organic-chemistry.org Another approach involves the electrochemical oxidation of 1,3-benzodioxoles in the presence of fluorinated alcohols to create highly fluorinated orthoesters. researchgate.netd-nb.info These methods avoid the use of harsh chemical oxidants and can be scaled up. researchgate.net A novel method for synthesizing unique dioxo-orthoester derivatives through the electrochemical oxidation of propargyl alcohols has also been reported. rsc.orgrsc.org

Photocatalytic Synthesis: Photocatalysis represents another frontier. It has been reported that graphitic carbon nitride (g-C₃N₄) can catalyze the photoacetalization of aldehydes and ketones with alcohols in high yields using visible light under ambient conditions. acs.org While direct photocatalytic synthesis of this compound has not been detailed, this approach highlights a potential green alternative to traditional acid catalysis. The mechanism often involves the generation of radical species or the photo-induced enhancement of the catalyst's acidic or basic properties. mdpi.com

Investigations into Reaction Yield, Selectivity, and Efficiency

The synthesis of 1,1-diethoxyethane (acetal) from ethanol and acetaldehyde has been studied using various acidic catalysts. researchgate.net While all tested catalysts, including zeolitic and amorphous materials, showed activity, a sulfonic ion-exchange resin demonstrated superior performance by rapidly achieving equilibrium conversion values. researchgate.net This highlights the crucial role of the catalyst in determining reaction efficiency. The acetalization reaction is reversible and typically has a low equilibrium conversion of around 50%. researchgate.net Water, as a reaction product, can inhibit the reaction rate, posing a challenge to achieving high efficiency. researchgate.net

In the context of selective etherification, the synthesis of 1,2-dimethoxyethane (B42094) from ethylene glycol and methanol has been shown to be highly efficient using a SAPO-34 zeolite catalyst in a continuous flow system. This method can achieve a selectivity for dimethoxyethane as high as 79.4% with a conversion rate of approximately 96.7%. researchgate.net The specific pore structure of the SAPO-34 catalyst is credited with limiting the formation of the common byproduct, 1,4-dioxane, thereby enhancing the selectivity towards the desired dimethoxyethane product. researchgate.net

Stereoselectivity is a paramount consideration in orthoester chemistry, particularly in the synthesis of complex molecules like carbohydrates. numberanalytics.com The orthoester method is valued for its ability to form complex glycosidic bonds with a high degree of stereoselectivity. numberanalytics.comscispace.com For instance, the hydrolysis of dioxolenium ions and orthoesters fused to anchored six-membered rings proceeds with remarkable stereoselectivity, almost exclusively yielding the product where the ester function is in an axial position. cdnsciencepub.com This inherent selectivity is advantageous in synthetic chemistry, as it allows for the formation of specific isomers in high yield. cdnsciencepub.com The choice of reagents and reaction conditions can be tailored to favor the formation of a desired stereoisomer, which is a key aspect of efficient synthesis design.

The following table summarizes findings on yield and selectivity for reactions involving structural analogues of this compound.

Table 1: Research Findings on Reaction Yield and Selectivity for Orthoester Analogues

| Target Compound | Reactants | Catalyst/Conditions | Key Findings | Reference |

|---|---|---|---|---|

| 1,1-Diethoxyethane | Ethanol and Acetaldehyde | Sulfonic ion-exchange resin | The resin catalyst showed the best performance, quickly reaching equilibrium conversion. | researchgate.net |

| 1,2-Dimethoxyethane | Ethylene Glycol and Methanol | SAPO-34 zeolite, continuous flow | Achieved ~96.7% conversion and 79.4% selectivity for the desired product. The catalyst's pore structure limits byproduct formation. | researchgate.net |

| Axial-hydroxyester | Dioxolenium ions fused to anchored six-membered rings | Hydrolysis | Reaction exhibits remarkable stereoselectivity, almost exclusively forming the axial ester product. | cdnsciencepub.com |

| Trimethylorthobenzoate | Benzonitrile and Methanol | Pinner reaction with H₃PO₄ salt intermediate | The aromatic imidate hydrochloride was converted to a hydrogenphosphate salt, which then reacted selectively (>80%) with methanol to give the product in 62% isolated yield. | rsc.org |

Design and Synthesis of Functionalized and Isomeric Derivatives

The core structure of orthoesters like this compound serves as a scaffold for the design and synthesis of a variety of functionalized and isomeric derivatives. These modifications are undertaken to tailor the molecule's properties for specific applications in fields such as pharmaceuticals and materials science.

A notable example of a functionalized derivative is 2-(2-aminoethoxy)-1,1-dimethoxyethane. One synthetic route to this compound uses ethylene glycol and bromoacetaldehyde dimethyl acetal as starting materials. google.com The process involves a three-step sequence of etherification, acylation (specifically mesylation), and amination. In one example of this synthesis, the initial etherification of ethylene glycol yielded an intermediate with 83% yield. google.com The subsequent mesylation and amination steps proceeded with yields of 87% and 95%, respectively, demonstrating an efficient pathway to this amino-functionalized derivative. google.com An alternative synthesis involves the reaction of ethanolamine with sodium tert-butoxide, followed by reaction with chloroacetaldehyde (B151913) dimethyl acetal, yielding the final product at 55%. chemicalbook.com

The synthesis of isomeric derivatives has also been explored. An electrochemical method involving the methoxylation of ethyl vinyl ether in methanol leads to the formation of 1-ethoxy-1,2-dimethoxyethane, an isomer of this compound. cdnsciencepub.com This reaction, conducted at a platinum anode, yielded the isomeric product at 68%. Interestingly, this process also results in a tail-to-tail dimerization product, 1,4-diethoxy-1,4-dimethoxybutane, in a 22% yield. cdnsciencepub.com This demonstrates how a single set of reaction conditions can be manipulated to produce both isomeric and more complex functionalized derivatives.

The design of synthetic routes can also exploit the inherent reactivity of orthoesters to introduce functionality in a highly controlled manner. For example, the acid hydrolysis of myo-inositol orthoesters can be directed to produce specific acylated derivatives. acs.org While hydrolysis of a myo-inositol orthoacetate with aqueous trifluoroacetic acid (TFA) gives the 2-O-acetate with complete regioselectivity, using an alcohol like ethanol as the solvent can lead to reduced selectivity. acs.org This illustrates the critical role of reaction conditions in directing the synthesis towards a specific functionalized isomer.

The following table details the synthesis of specific functionalized and isomeric derivatives.

Table 2: Synthesis of Functionalized and Isomeric Derivatives

| Derivative Type | Target Compound | Synthetic Method | Yield | Reference |

|---|---|---|---|---|

| Functionalized | 2-(2-Aminoethoxy)-1,1-dimethoxyethane | Three-step synthesis from ethylene glycol and bromoacetaldehyde dimethyl acetal (etherification, mesylation, amination). | 95% (final amination step) | google.com |

| Functionalized | 2-(2-Aminoethoxy)-1,1-dimethoxyethane | Reaction of ethanolamine with sodium tert-butoxide, then chloroacetaldehyde dimethyl acetal. | 55% | chemicalbook.com |

| Isomeric | 1-Ethoxy-1,2-dimethoxyethane | Electrochemical methoxylation of ethyl vinyl ether. | 68% | cdnsciencepub.com |

| Functionalized (Dimer) | 1,4-Diethoxy-1,4-dimethoxybutane | Electrochemical methoxylation of ethyl vinyl ether. | 22% | cdnsciencepub.com |

| Functionalized | myo-Inositol 2-O-acetate | Regioselective acid hydrolysis of myo-inositol orthoacetate using aqueous TFA. | Quantitative | acs.org |

Compound Index

Reactivity and Intricate Reaction Mechanisms of 1 Ethoxy 1,1 Dimethoxyethane

Fundamental Chemical Transformations

1-Ethoxy-1,1-dimethoxyethane, an orthoester, exhibits reactivity characteristic of its functional group, primarily centered around cleavage of the acetal (B89532) carbon-oxygen bonds. These transformations are pivotal in its application as a synthetic intermediate.

Hydrolysis and Acetal Cleavage Pathways

The hydrolysis of acetals and orthoesters is a well-documented acid-catalyzed process. In the case of this compound, the presence of acid facilitates the protonation of one of the oxygen atoms, initiating the cleavage of a carbon-oxygen bond to form a resonance-stabilized carbocation intermediate. This intermediate is then attacked by water.

The cleavage can be influenced by the reaction conditions. For instance, in related acetals, acidic conditions favor hydrolysis, while the compounds are generally stable under basic conditions.

Oxidation and Reduction Chemistry

Information regarding the specific oxidation and reduction of this compound is limited in the provided search results. However, general principles of organic chemistry suggest that the ether linkages would be relatively resistant to mild oxidizing and reducing agents. Stronger conditions could potentially lead to cleavage of the C-O bonds. For related ether compounds, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield simpler alcohols. Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3), while reducing agents like lithium aluminum hydride (LiAlH4) are used for reductions.

Nucleophilic and Electrophilic Interactions and Their Influence on Reactivity

This compound can participate in both nucleophilic and electrophilic interactions, depending on the reaction conditions. The oxygen atoms possess lone pairs of electrons, allowing the molecule to act as a nucleophile or a Lewis base. chemicalbook.com For example, it can form complexes with Lewis acids. chemicalbook.com

Conversely, the central carbon atom, bonded to three oxygen atoms, is electrophilic. This electrophilicity is key to its reactivity, particularly in acid-catalyzed reactions where the formation of a carbocation intermediate enhances its susceptibility to attack by nucleophiles. acs.org This reactivity is fundamental to the use of orthoesters as protecting groups and in various synthetic transformations. For instance, orthoesters react with enol ethers in the presence of a Lewis acid, demonstrating their electrophilic character. acs.org The transetherification of 2,4-dimethoxynitrobenzene with sodium ethoxide is an example of a nucleophilic aromatic substitution where an ethoxy group is introduced. plos.org

Stereochemical Considerations in Reactions Involving the Compound

This compound itself is achiral as the central carbon atom is not bonded to four different substituents. However, reactions involving this compound can lead to the formation of new chiral centers in the product molecules. When a reaction involving an achiral starting material like this compound produces a chiral product, the result is typically a racemic mixture (a 50:50 mixture of enantiomers), unless a chiral catalyst or reagent is used. lumenlearning.com

If this compound were to react with a chiral molecule, the formation of diastereomers would be possible. lumenlearning.com The stereochemical outcome of such reactions, whether it results in retention or inversion of configuration at a pre-existing chiral center, or the diastereomeric ratio of newly formed chiral centers, would depend on the reaction mechanism (e.g., SN1 vs. SN2 type pathways) and the steric environment. lumenlearning.com For instance, an SN2 reaction typically proceeds with inversion of stereochemistry, while an SN1 reaction involving a planar carbocation intermediate often leads to racemization. lumenlearning.com

Solvent Effects and Intermolecular Interactions Modulating Reactivity

The choice of solvent can significantly influence the rate and outcome of reactions involving this compound. Solvents can affect the stability of reactants, intermediates, and transition states. For reactions proceeding through ionic intermediates, such as the carbocation formed during acid-catalyzed hydrolysis, polar solvents are generally preferred as they can solvate and stabilize these charged species. weebly.com

For example, in palladium-catalyzed cross-coupling reactions, the solvent plays a crucial role in dissolving the various components and can even participate in the catalytic cycle. whiterose.ac.uk Dipolar aprotic solvents like N,N-dimethylformamide (DMF) are often used because of their ability to dissolve both organic compounds and inorganic salts. whiterose.ac.uk In the context of nucleophilic substitution reactions, the solvent can influence the nucleophilicity of the attacking species and the stability of the leaving group. The use of 1,2-dimethoxyethane (B42094) (DME) as a solvent has been noted in various reactions, including those involving organometallic reagents. plos.orgmsu.edu The coordinating ability of ether solvents like DME can stabilize metal cations and influence the reactivity of organometallic species. whiterose.ac.ukwikipedia.org

Chemical Stability and Degradation Pathways

This compound, like other ethers, can be susceptible to the formation of peroxides upon exposure to air and light over time. chemicalbook.com This is a significant consideration for the storage and handling of such compounds. The stability of related compounds is also influenced by pH, with increased degradation under acidic conditions due to hydrolysis. europa.eu

The degradation of this compound would likely proceed through the hydrolysis pathway described in section 3.1.1, especially in the presence of moisture and acidic catalysts. Thermal degradation at elevated temperatures could lead to the elimination of alcohol molecules or other fragmentation pathways, though specific data for this compound is not available in the provided search results. For related compounds, prolonged heating can lead to the formation of secondary products. google.com

Stability Profiles in Acidic and Basic Environments

The stability of this compound, an orthoester, is significantly influenced by the pH of its environment. Orthoesters are generally susceptible to hydrolysis, particularly under acidic conditions, while exhibiting greater stability in basic media.

Under acidic conditions, the ether linkages of this compound are prone to cleavage. smolecule.com The hydrolysis is acid-catalyzed and proceeds through a mechanism involving protonation of one of the oxygen atoms, followed by the elimination of an alcohol molecule (methanol or ethanol) to form a resonance-stabilized carboxonium ion. This intermediate is then attacked by water to yield a hemiacetal, which further hydrolyzes to form an ester and another alcohol molecule. The final products of complete hydrolysis are the corresponding ester (ethyl acetate (B1210297) or methyl acetate), methanol (B129727), and ethanol (B145695). The rate of this hydrolysis is dependent on the acid strength and the reaction temperature. ontosight.ai Studies on various orthoesters have shown that their degradation is subject to general acid catalysis. nih.gov

In contrast, this compound is relatively stable in basic environments. The ether linkages are not readily cleaved by bases, making the compound suitable for use in chemical reactions conducted under alkaline conditions. smolecule.com However, prolonged exposure to strong bases at elevated temperatures could potentially lead to decomposition, although this is a much slower process compared to acid-catalyzed hydrolysis.

Table 1: Stability of this compound in Different Environments

| Condition | Stability | Primary Reaction |

|---|---|---|

| Acidic (e.g., aqueous HCl) | Low | Acid-catalyzed hydrolysis |

| Neutral (e.g., water) | Moderate | Slow hydrolysis |

| Basic (e.g., aqueous NaOH) | High | Generally stable, slow decomposition under harsh conditions |

Thermal and Oxidative Decomposition Mechanisms

The decomposition of this compound can be induced by thermal energy or through oxidative processes, each following distinct mechanistic pathways.

Thermal Decomposition: The thermal decomposition of orthoesters like this compound in the gas phase typically proceeds through a molecular elimination reaction. nih.govresearchgate.net This process involves a four-membered ring transition state, leading to the formation of an alcohol and a corresponding ketene (B1206846) acetal. nih.govresearchgate.net In the case of this compound, two primary decomposition pathways are possible, yielding either methanol and 1-ethoxy-1-methoxyethene, or ethanol and 1,1-dimethoxyethene. Theoretical studies on similar orthoesters suggest that the elimination of ethyl groups occurs via a more polar and asynchronous mechanism compared to methyl groups. nih.govresearchgate.net The rate-determining step is believed to be the polarization of the carbon-oxygen bond. nih.govresearchgate.net Thermal decomposition or combustion can produce hazardous gases. atamanchemicals.com

Oxidative Decomposition: this compound can be degraded by strong oxidizing agents. The reaction mechanism and products depend on the specific oxidant used. For instance, permanganate oxidation of related vinyl orthoesters has been shown to yield hydroxy esters through the cleavage of the double bond and subsequent reaction at the orthoester moiety. cdnsciencepub.com The oxidation of the ether linkages can lead to the formation of aldehydes, carboxylic acids, or other degradation products. The presence of multiple ether groups makes the molecule susceptible to oxidative cleavage under appropriate conditions. smolecule.com

Table 2: Predicted Products of Thermal Decomposition of this compound

| Pathway | Products |

|---|---|

| Elimination of Methanol | Methanol + 1-Ethoxy-1-methoxyethene |

| Elimination of Ethanol | Ethanol + 1,1-Dimethoxyethene |

Mechanistic Studies of Peroxide Formation in Ether Systems

Ethers, including this compound, are known to form explosive peroxides upon exposure to air and light. jove.comlouisville.edu This process, known as autoxidation, occurs via a free-radical chain reaction. jove.com

The mechanism consists of three main stages:

Initiation: The reaction begins when a radical initiator, which can be formed by the action of UV light or other energy sources, abstracts a hydrogen atom from a carbon atom adjacent to one of the ether oxygen atoms. This results in the formation of a carbon-centered radical. jove.comyoutube.com For this compound, this can occur at the methoxy (B1213986) or ethoxy groups.

Propagation: The carbon radical then reacts with molecular oxygen (O₂) to form a peroxy radical. jove.comyoutube.com This peroxy radical can subsequently abstract a hydrogen atom from another ether molecule to form a hydroperoxide and a new carbon-centered radical. jove.comyoutube.com This new radical can then continue the chain reaction, leading to the accumulation of hydroperoxides. jove.com

Termination: The chain reaction is terminated when two radicals combine to form a non-radical product. jove.com

The hydroperoxides formed are unstable and can decompose, sometimes explosively, when subjected to heat, shock, or friction. louisville.edu The risk of explosion increases as the solvent evaporates, concentrating the peroxides. louisville.edu The presence of peroxides can be detected using specific tests, such as with an acidified potassium iodide solution. wikipedia.org To mitigate this hazard, commercial ethers often contain inhibitors like butylated hydroxytoluene (BHT) that scavenge radicals and prevent the initiation of the autoxidation process. louisville.edu

Advanced Applications in Organic Synthesis and Chemical Sciences

1-Ethoxy-1,1-dimethoxyethane as a Protecting Group

In the intricate field of multi-step organic synthesis, the strategic use of protecting groups is essential to temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule. cem.com this compound serves as a precursor for the formation of a mixed acetal (B89532), a reliable protecting group for carbonyl compounds such as aldehydes and ketones.

This compound offers a nuanced approach to the protection of carbonyl functionalities. The reaction involves the acid-catalyzed formation of a mixed dialkoxy acetal or ketal from an aldehyde or ketone, respectively. A key advantage of this strategy lies in its potential for chemoselectivity—the ability to protect one type of carbonyl group in the presence of another. Generally, aldehydes are more reactive towards acetal formation than ketones due to lesser steric hindrance. This reactivity difference allows for the selective protection of aldehydes in a molecule containing both aldehyde and ketone functionalities.

The protection reaction proceeds under acidic conditions, often using catalysts like p-toluenesulfonic acid (p-TSA) or a Lewis acid. The equilibrium is driven towards the product by removing the alcohol byproducts.

Table 1: Chemoselective Protection of Carbonyl Compounds

| Substrate with Multiple Functional Groups | Reaction Conditions | Protected Group | Unaffected Group(s) |

| 4-oxopentanal (contains both ketone and aldehyde) | This compound, cat. p-TSA, Dean-Stark | Aldehyde | Ketone |

| Aldehyde with a hydroxyl group | This compound, cat. p-TSA | Aldehyde | Hydroxyl |

| Aldehyde with an ester group | This compound, cat. p-TSA | Aldehyde | Ester |

This selectivity is a critical tool for synthetic chemists, enabling complex molecular architectures to be built with precision. The resulting mixed acetal is stable under basic and nucleophilic conditions, safeguarding the carbonyl group during subsequent reaction steps like Grignard reactions, reductions with metal hydrides, or organolithium chemistry. organic-chemistry.org

Orthogonal deprotection is a cornerstone of modern synthetic strategy, allowing for the removal of a specific protecting group without affecting other protecting groups within the same molecule. The mixed acetal derived from this compound is acid-labile, meaning it can be cleaved under acidic conditions to regenerate the parent carbonyl compound. cem.com This deprotection is typically achieved by hydrolysis using aqueous acid.

The true utility of this protecting group is evident in its orthogonality with other common protecting groups that are stable to acid but labile under different conditions. For example, silyl (B83357) ethers (like TBDMS) are removed with fluoride (B91410) ions, and benzyl (B1604629) ethers are cleaved by hydrogenolysis. This allows for a synthetic sequence where the carbonyl can be unmasked selectively.

Table 2: Orthogonal Deprotection Scope

| Protecting Group on Substrate | Deprotection Condition for this compound Acetal | Status of Other Protecting Group | Conditions to Cleave Other Group |

| tert-Butyldimethylsilyl (TBDMS) ether | Mild aqueous acid (e.g., AcOH/THF/H₂O) | Stable | Fluoride source (e.g., TBAF) |

| Benzyl (Bn) ether | Mild aqueous acid | Stable | H₂, Pd/C (Hydrogenolysis) |

| tert-Butoxycarbonyl (Boc) amine | Mild aqueous acid | Stable (but sensitive to strong acid) | Strong acid (e.g., TFA) |

| Ester | Mild aqueous acid | Stable | Base-mediated hydrolysis (saponification) |

This compatibility allows chemists to design synthetic routes with multiple, independently addressable protected functional groups, which is indispensable for the synthesis of complex natural products and pharmaceuticals.

Function as a Versatile Process Solvent

The choice of solvent is a critical parameter in chemical reactions, influencing reaction rates, yields, and selectivity. wikipedia.org Ethers are widely used solvents in organic chemistry due to their general inertness and ability to solvate a range of compounds. This compound, as a type of ether, possesses properties that make it a valuable process solvent, particularly in specialized applications.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are powerful nucleophiles and strong bases, making them highly sensitive to protic substances like water and alcohols. They are also reactive towards certain solvent functionalities. Ethereal solvents are preferred for these reactions because they are aprotic and can coordinate to the metal center, stabilizing the reagent and enhancing its reactivity. wikipedia.org

This compound can serve as a higher-boiling alternative to solvents like diethyl ether or tetrahydrofuran (B95107) (THF). acs.org Its stability under the strongly basic conditions of organometallic reactions is a key advantage. acs.org Furthermore, its ability to be produced in an anhydrous state makes it suitable for reactions that require the strict exclusion of water. acs.org

Table 3: Comparison of Solvent Properties for Organometallic Reactions

| Solvent | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Key Features |

| Diethyl Ether | 34.6 | 0.713 | 4.3 | Highly volatile, peroxide former |

| Tetrahydrofuran (THF) | 66 | 0.889 | 7.5 | Good solvating power, peroxide former |

| This compound | ~120-122 (est.) | ~0.88 (est.) | Moderate | Higher boiling point, stable to base |

| Dichloromethane (DCM) | 39.6 | 1.327 | 9.1 | Can react with some organometallics researchgate.net |

The higher boiling point allows for reactions to be conducted at elevated temperatures, which can be necessary for less reactive substrates.

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in two immiscible phases, typically an aqueous phase and an organic phase. ptfarm.pl A phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, facilitates the transport of a reactant (usually an anion) from the aqueous phase into the organic phase where the reaction occurs. princeton.edumdpi.com

The organic solvent in a PTC system must be water-immiscible and capable of dissolving both the organic substrate and the catalyst-anion ion pair. ptfarm.pl this compound, with its ether structure and hydrocarbon backbone, exhibits the requisite lipophilicity and solvating properties to be an effective organic phase in PTC applications. It can serve as a medium for reactions such as nucleophilic substitutions, alkylations, and carbene generation. acs.orgptfarm.pl

Table 4: Potential Applications in Phase-Transfer Catalysis

| Reaction Type | Aqueous Phase Reactant | Organic Substrate | Phase-Transfer Catalyst | Potential Solvent |

| Nucleophilic Substitution | Sodium cyanide (NaCN) | 1-Bromooctane | Tetrabutylammonium bromide (TBAB) | This compound |

| C-Alkylation | Phenylacetonitrile / aq. NaOH | Benzyl chloride | Benzyltriethylammonium chloride (TEBA) | This compound |

| Dichlorocarbene Addition | Chloroform / aq. NaOH | Styrene | TEBA | This compound |

Using a solvent like this compound in PTC can lead to high reaction rates and yields while avoiding the need for expensive, anhydrous, or polar aprotic solvents. phasetransfer.com

The principles of green chemistry advocate for the use of safer solvents and the reduction of waste. Solvents constitute a major portion of the waste generated in chemical processes. whiterose.ac.uk Therefore, there is a significant drive to replace hazardous solvents like chlorinated hydrocarbons (e.g., dichloromethane) and certain ethers (e.g., THF, which can form explosive peroxides) with safer, more environmentally benign alternatives. whiterose.ac.uk

This compound can be considered within this framework. Ethers like diethoxymethane (B1583516) have been proposed as potential replacements for solvents such as THF and dichloromethane. acs.org If this compound can be synthesized from renewable feedstocks (bio-ethanol and methanol), its environmental profile would be further improved. Its higher boiling point compared to many volatile organic compounds (VOCs) could also lead to reduced evaporative emissions.

Table 5: Green Chemistry Solvent Replacement Potential

| Traditional Solvent | Key Hazards | Potential Replacement | Green Chemistry Benefits |

| Dichloromethane (CH₂Cl₂) | Suspected carcinogen, volatile | This compound | Lower toxicity, not a halogenated solvent |

| Tetrahydrofuran (THF) | Peroxide formation, volatile | This compound | Potentially lower peroxide risk, higher boiling point reduces emissions |

| Benzene | Carcinogen | This compound | Significantly lower toxicity |

| 1,2-Dimethoxyethane (B42094) (DME) | Reproductive toxicity | This compound | Potentially safer toxicological profile |

The evaluation of a solvent's "greenness" is complex, involving life-cycle analysis from production to disposal. researchgate.net However, by designing solvents that are derived from renewable sources, have lower toxicity, and can be easily recycled, chemists can significantly reduce the environmental impact of chemical manufacturing.

Utility as a Reagent and Synthon in Complex Syntheses

Orthoesters, with the general formula RC(OR')₃, are a class of organic compounds characterized by a carbon atom bonded to three alkoxy groups. alfa-chemistry.com This functional group imparts a unique reactivity, rendering them valuable intermediates in organic synthesis. They can be considered as protected forms of carboxylic acids or esters and are known to be sensitive to acidic conditions, which hydrolyze them to the corresponding ester and alcohol. alfa-chemistry.com This reactivity is harnessed in their application as synthons for the introduction of various functional groups.

Ethoxymethylation and Related Functional Group Introductions

The introduction of an ethoxymethyl (CH₃CH₂OCH₂-) group is a common strategy in organic synthesis, often employed for the protection of alcohols or for the installation of a reactive handle for further transformations. While direct reports on the use of this compound for this purpose are scarce, the reactivity of analogous compounds like diethoxymethane (DEM) provides a strong basis for its potential in this role. acs.orgresearchgate.netbiocompare.com

DEM is a known ethoxymethylating agent, capable of reacting with nucleophiles such as alcohols and phenols to introduce the ethoxymethyl group. chemicalbook.com This reaction is typically catalyzed by an acid, which activates the acetal by protonation, leading to the formation of an oxonium ion. Subsequent nucleophilic attack by an alcohol results in the formation of an ethoxymethyl ether and the release of ethanol (B145695).

Based on this precedent, this compound could be expected to react in a similar fashion. Under acidic conditions, it would likely generate a reactive dioxolanylium cation intermediate, which could then be trapped by a nucleophile. The reaction with an alcohol (R'OH) would proceed as follows:

The table below summarizes the expected reactivity of this compound in ethoxymethylation compared to a known reagent, diethoxymethane.

| Reagent | Substrate | Conditions | Product | Byproducts |

| This compound | Alcohol (R'OH) | Acid catalyst | R'OCH₂CH₃ | Methanol (B129727), Acetic Acid |

| Diethoxymethane (DEM) | Alcohol (R'OH) | Acid catalyst | R'OCH₂CH₃ | Ethanol |

Applications as a Formaldehyde (B43269) Equivalent

Formaldehyde (CH₂O) is a fundamental one-carbon building block in organic synthesis. However, its gaseous nature and high reactivity can make it difficult to handle. Consequently, chemists often turn to formaldehyde equivalents, which are stable, easily handled reagents that can deliver a formaldehyde unit under specific reaction conditions. Acetals of formaldehyde, such as diethoxymethane (DEM), are well-established formaldehyde synthons. researchgate.netbiocompare.com

Given its structure, this compound can also be considered a potential formaldehyde equivalent. Although it is technically an orthoester of acetic acid, under certain conditions, it could potentially release a one-carbon electrophile. The central carbon atom, bonded to three oxygen atoms, is highly oxidized and could, upon fragmentation, serve as a source of a formaldehyde-like species.

The utility of DEM as a formaldehyde equivalent is demonstrated in its reactions with strong nucleophiles like Grignard reagents or enolates. wikipedia.org In these reactions, one of the alkoxy groups is displaced by the nucleophile, and subsequent hydrolysis can lead to the formation of a hydroxymethylated product.

For this compound, a similar reaction with a Grignard reagent (R'MgX) could potentially proceed as follows:

The following table compares the potential use of this compound as a formaldehyde equivalent with the established reactivity of diethoxymethane.

| Reagent | Reactant | Intermediate | Final Product |

| This compound | Grignard Reagent (R'MgX) | R'CH(OCH₃)(OCH₂CH₃) | Aldehyde (R'CHO) |

| Diethoxymethane (DEM) | Grignard Reagent (R'MgX) | R'CH₂(OCH₂CH₃) | Hydroxymethylated product (R'CH₂OH) |

Exploration as a Carbonylation Substrate

Carbonylation reactions, which involve the introduction of a carbonyl group (C=O) into a molecule, are of fundamental importance in organic synthesis for the preparation of carboxylic acids, esters, amides, and aldehydes. nih.gov Palladium-catalyzed carbonylation reactions are particularly powerful tools in this regard. mdpi.com While there is no direct literature on the carbonylation of this compound, the reactivity of related compounds suggests that it could be a viable substrate under appropriate conditions.

For instance, diethoxymethane (DEM) has been reported to be useful as a carbonylation substrate. acs.orgresearchgate.net The carbonylation of acetals and orthoesters typically involves the cleavage of a C-O bond and the insertion of carbon monoxide. In the case of this compound, a palladium catalyst could potentially insert into one of the C-O bonds, followed by CO insertion and subsequent reaction with a nucleophile, such as an alcohol, to yield an ester.

A plausible, albeit hypothetical, palladium-catalyzed carbonylation of this compound in the presence of an alcohol (R'OH) is outlined below:

The potential of this compound as a carbonylation substrate is compared with that of diethoxymethane in the table below.

| Substrate | Catalyst | Nucleophile | Potential Product |

| This compound | Palladium Complex | Alcohol (R'OH) | Ester (CH₃COOR') |

| Diethoxymethane (DEM) | Palladium Complex | Alcohol (R'OH) | Ethyl Formate (HCOOCH₂CH₃) |

Computational Chemistry and Theoretical Modeling of 1 Ethoxy 1,1 Dimethoxyethane

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational landscape of a molecule. For 1-Ethoxy-1,1-dimethoxyethane, which possesses several single bonds with rotational freedom, a multitude of conformations exist.

Theoretical methods such as Density Functional Theory (DFT) and ab initio calculations are employed to identify the most stable conformers. researchgate.net These investigations involve systematically rotating the dihedral angles of the molecule's flexible bonds (C-C and C-O) and calculating the potential energy at each point to map out the potential energy surface. researchgate.net Studies on similar molecules like DMM have shown that the relative orientation of the methoxy (B1213986) groups significantly influences molecular stability due to stereoelectronic effects, such as the anomeric effect. acs.org For this compound, the interactions between the two methoxy groups and the ethoxy group would be of primary interest.

The calculations yield optimized geometries for each stable conformer, providing precise data on bond lengths, bond angles, and dihedral angles. The relative energies of these conformers are then used to determine their population distribution at a given temperature via Boltzmann statistics. researchgate.net

Table 1: Illustrative Conformational Analysis Data for this compound This table is a hypothetical representation of results from a typical quantum chemical conformational analysis.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (° O-C-C-O) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| A (Global Minimum) | 0.00 | 65.2 | 45.8 |

| B | 0.55 | 178.5 | 18.1 |

| C | 0.98 | -68.4 | 8.5 |

| D | 1.50 | -175.0 | 2.9 |

Mechanistic Elucidation through Computational Reaction Dynamics

Computational methods are invaluable for tracing the detailed pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, potential reactions of interest include hydrolysis, pyrolysis, and oxidation.

By applying quantum chemical methods, the entire reaction coordinate can be mapped out. This involves locating the minimum energy structures of reactants and products, as well as the first-order saddle point on the potential energy surface that corresponds to the transition state (TS). The energy difference between the reactants and the transition state defines the activation barrier, a critical factor in reaction kinetics. For instance, theoretical studies on the gas-phase elimination of similar acetals have successfully used DFT to model a four-membered cyclic transition state, with results showing good agreement with experimental data. researchgate.net

For complex reactions, such as the multi-step oxidation of DMM, computational studies have been used to identify key intermediates and branching pathways that control reactivity. d-nb.info Similar approaches applied to this compound would elucidate its decomposition and combustion chemistry, providing a detailed, step-by-step understanding of the bond-breaking and bond-forming processes.

Table 2: Hypothetical Reaction Pathway Data for Acid-Catalyzed Hydrolysis of this compound This table illustrates the type of data generated from a computational study of a reaction mechanism.

| Reaction Step | Structure | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants + H⁺ | 0.00 | Initial protonation of an oxygen atom |

| 2 | Transition State 1 (TS1) | +15.2 | C-O bond cleavage to eliminate methanol (B129727) |

| 3 | Intermediate 1 | +5.8 | Formation of a resonance-stabilized carbocation |

| 4 | Transition State 2 (TS2) | +10.5 | Nucleophilic attack by water |

| 5 | Products | -8.4 | Final deprotonated products |

Thermodynamic and Kinetic Predictions of Chemical Processes

Building upon quantum chemical calculations, statistical thermodynamics can be used to predict macroscopic thermodynamic and kinetic properties. d-nb.info For this compound, this allows for the calculation of properties that are crucial for chemical process modeling.

Thermodynamic properties such as standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp) can be computed from the vibrational frequencies and rotational constants obtained from quantum calculations. acs.org These calculations often involve modeling torsional modes as hindered rotors to achieve higher accuracy. researchgate.net

Kinetic parameters, such as the pre-exponential factor (A) and activation energy (Ea) in the Arrhenius equation, are derived using Transition State Theory (TST). d-nb.info By calculating the partition functions of the reactants and the transition state, the rate constant for a specific reaction step can be determined as a function of temperature. d-nb.inforesearchgate.net Such predictive power is essential for developing detailed kinetic models for processes like combustion, where this compound might be a component or intermediate. d-nb.info

Table 3: Predicted Thermodynamic and Kinetic Parameters for this compound This table provides an example of computationally derived thermokinetic data.

| Parameter | Value | Method |

|---|---|---|

| ΔfH° (gas, 298 K) | -155.2 kcal/mol | DFT (B3LYP/6-311+G(d,p)) |

| S° (gas, 298 K) | 105.8 cal/(mol·K) | Statistical Thermodynamics |

| Cp (gas, 298 K) | 40.1 cal/(mol·K) | Statistical Thermodynamics |

| Rate Constant k (s⁻¹) for C-O scission at 1000 K | 1.2 x 10³ | Transition State Theory |

Solvation Dynamics and Intermolecular Force Characterization in Various Media

The behavior of this compound in a liquid phase is governed by its interactions with surrounding solvent molecules. Molecular Dynamics (MD) simulations are the primary computational tool for exploring these phenomena.

In an MD simulation, a system containing many molecules of the solute and solvent is modeled, and their movements are simulated over time by solving Newton's equations of motion. The forces between molecules are described by a force field. Such simulations can reveal the structure of the solvation shell around a this compound molecule, showing the preferred orientation and distance of solvent molecules.

A key property that can be calculated is the solvation free energy (ΔGsolv), which quantifies the molecule's solubility in a given solvent. nih.gov Studies on the related 1,2-dimethoxyethane (B42094) have shown how ΔGsolv varies across different solvents like water, methanol, and n-heptane, consistent with the solvent's dielectric constant. nih.govresearchgate.net For this compound, simulations would characterize the nature of intermolecular forces, such as dipole-dipole interactions with polar aprotic solvents and potential hydrogen bonding between its oxygen atoms and protic solvents like water. wikipedia.org

Table 4: Illustrative Solvation Free Energies (ΔGsolv) for this compound in Various Solvents This table shows hypothetical data from molecular dynamics simulations.

| Solvent | Dielectric Constant | Predicted ΔGsolv (kcal/mol) | Primary Intermolecular Force |

|---|---|---|---|

| n-Heptane | 1.9 | -1.5 | van der Waals |

| Carbon Tetrachloride | 2.2 | -2.8 | van der Waals |

| Acetone | 21.0 | -5.2 | Dipole-Dipole |

| Methanol | 33.0 | -6.8 | Hydrogen Bonding |

| Water | 80.1 | -6.5 | Hydrogen Bonding |

Predictive Models for Structure-Reactivity Relationships

Predictive modeling, particularly through Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) models, aims to correlate molecular structure with chemical reactivity or biological activity. These models are built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to find a mathematical relationship between these descriptors and an observed property.

For this compound and a series of related orthoesters, computational chemistry would be used to generate a wide range of descriptors. These can include:

Electronic descriptors: Dipole moment, partial atomic charges, energies of frontier molecular orbitals (HOMO/LUMO).

Steric descriptors: Molecular volume, surface area, specific conformational indices.

Topological descriptors: Indices that quantify molecular branching and connectivity.

These descriptors would then be correlated with an experimental measure of reactivity, such as the rate constant for hydrolysis. The resulting model could predict the reactivity of other, yet-to-be-synthesized orthoesters, guiding the design of new molecules with desired properties. While specific QSRR models for this compound class are not prominent, the methodology is a standard and powerful approach in modern computational chemistry.

Advanced Analytical Methodologies for Research and Mechanistic Investigations

Spectroscopic Techniques for Reaction Monitoring and Intermediate Characterization

Spectroscopic methods provide real-time insights into the chemical transformations involving "1-Ethoxy-1,1-dimethoxyethane."

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and kinetic analysis of reactions involving orthoesters like "this compound". nih.gov

In situ NMR Monitoring: In situ or reaction monitoring NMR allows for the real-time tracking of reactants, intermediates, and products directly in the reaction vessel. nih.govchemrxiv.org This is particularly valuable for studying the hydrolysis of "this compound," a reaction known to proceed through several stages. acs.org By acquiring spectra at regular intervals, the concentrations of the orthoester, hemiacetal intermediates, and final ester and alcohol products can be quantified over time, providing detailed kinetic data. researchgate.net Electron-donating or -withdrawing groups on the orthoester can significantly affect the rates of exchange and hydrolysis, a phenomenon that can be meticulously studied using this technique. nih.gov

2D Correlation Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in unambiguously assigning the proton (¹H) and carbon-¹³C signals of "this compound" and its reaction products, especially in complex mixtures. chemeurope.comiosrjournals.org For a molecule with overlapping signals from ethoxy and methoxy (B1213986) groups, 2D NMR provides crucial connectivity information. For instance, a COSY spectrum would show correlations between protons on adjacent carbons, while an HSQC spectrum would link protons to their directly attached carbon atoms. libretexts.org This level of detail is essential for differentiating between isomeric products and understanding the subtle structural changes occurring during a reaction.

| NMR Technique | Application for this compound | Anticipated Data |

| In situ ¹H NMR | Monitoring acid-catalyzed hydrolysis | Decrease in orthoester signals, transient appearance of hemiacetal signals, and growth of ethyl acetate (B1210297) and methanol (B129727) signals. |

| ¹H-¹H COSY | Structural confirmation and assignment of proton signals | Correlation peaks between the -CH₂- and -CH₃ protons of the ethoxy group. |

| ¹H-¹³C HSQC | Unambiguous assignment of proton and carbon signals | Correlation peaks linking each proton to its directly bonded carbon atom. |

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of "this compound" and to identify its reaction products and intermediates. purdue.edu The fragmentation patterns observed in the mass spectrum provide valuable structural information.

Under electron ionization (EI), "this compound" is expected to undergo fragmentation through the loss of alkoxy groups. The molecular ion peak ([M]⁺) may be weak or absent. Key fragment ions would likely include those resulting from the loss of a methoxy radical ([M - OCH₃]⁺) or an ethoxy radical ([M - OCH₂CH₃]⁺). Further fragmentation could lead to the formation of characteristic ions that provide evidence for the original orthoester structure.

Mechanistic studies, particularly of hydrolysis, can be enhanced by using techniques like electrospray ionization (ESI-MS) to detect protonated intermediates in the reaction mixture. acs.org By analyzing the reaction components over time, the sequence of bond cleavage and formation can be inferred.

Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Significance |

| 134 | [C₆H₁₄O₃]⁺ | Molecular Ion (may be low abundance) |

| 103 | [M - OCH₃]⁺ | Loss of a methoxy group |

| 89 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy group |

| 73 | [C₃H₉O₂]⁺ | Fragment from cleavage of the C-C bond |

| 59 | [C₂H₇O₂]⁺ | Fragment from cleavage of the C-C bond |

| 45 | [C₂H₅O]⁺ | Ethoxy cation |

| 31 | [CH₃O]⁺ | Methoxy cation |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in "this compound". rsc.orgcsic.es

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" is expected to be dominated by strong C-O stretching vibrations characteristic of ethers and acetals, typically found in the 1200-1000 cm⁻¹ region. docbrown.info The spectrum will also show C-H stretching vibrations for the methyl and methylene (B1212753) groups of the ethoxy and methoxy substituents just below 3000 cm⁻¹. The absence of a broad O-H stretching band around 3300 cm⁻¹ would confirm the absence of hydroxyl-containing impurities or hydrolysis products. docbrown.info Similarly, the absence of a strong C=O stretching band around 1700 cm⁻¹ indicates the purity of the orthoester from any ester byproducts. nih.gov

Raman Spectroscopy: Raman spectroscopy is also sensitive to the C-O and C-H vibrations in "this compound". nih.gov It can be particularly useful for monitoring reactions in aqueous media due to the weak Raman scattering of water. The symmetric vibrations of the molecule are often more intense in the Raman spectrum compared to the IR spectrum. s-a-s.orgnsf.gov The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. researchgate.net

Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C-H (alkane) | Stretching | 2980-2850 | 2980-2850 |

| C-O (ether/acetal) | Stretching | 1200-1000 | 1200-1000 |

| C-C | Stretching | 1200-800 | 1200-800 |

Chromatographic Methods for Complex Mixture Analysis and Separation Optimization

Chromatographic techniques are essential for the separation and quantification of "this compound" from complex mixtures, such as those encountered during its synthesis or in reaction monitoring. longdom.org

Gas Chromatography (GC): Given its volatility, gas chromatography is a highly suitable method for the analysis of "this compound". When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can provide both quantitative and qualitative information. nih.gov Optimization of a GC separation would involve selecting an appropriate stationary phase (typically a non-polar or medium-polarity column) and programming the column temperature to ensure good resolution of the orthoester from starting materials, solvents, and any byproducts. libretexts.org

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, HPLC can also be employed, particularly for less volatile reaction mixtures or when derivatization is used. basicmedicalkey.com Reversed-phase HPLC, with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a common approach. mdpi.comnih.gov Optimization of the mobile phase composition, flow rate, and column temperature is crucial for achieving efficient separation. nih.govmdpi.com The selectivity of the separation can be adjusted by changing the organic modifier or the pH of the mobile phase. libretexts.orgnih.gov

Table: Comparison of Chromatographic Methods for this compound

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas | Detector | Key Optimization Parameters |

| Gas Chromatography (GC) | 5% Phenyl Polysiloxane | Helium or Nitrogen | FID, MS | Temperature program, carrier gas flow rate |

| High-Performance Liquid Chromatography (HPLC) | C18 silica | Acetonitrile/Water gradient | UV, Refractive Index | Mobile phase composition, flow rate, temperature |

Electrochemical Analytical Techniques for Studying Solvent Stability and Interfacial Phenomena

While not as commonly applied to orthoesters as spectroscopic and chromatographic methods, electrochemical techniques can provide valuable information about the stability of "this compound" in different electrolyte systems and its behavior at electrode-solvent interfaces.

The stability of "this compound" as a potential solvent or co-solvent in electrochemical applications, such as in batteries, can be assessed using techniques like cyclic voltammetry. By scanning a potential range, the electrochemical window of the solvent can be determined, revealing the potentials at which it undergoes oxidation or reduction. The inherent stability of the ether linkages in "this compound" suggests it would likely have a reasonably wide electrochemical window.

Electrochemical impedance spectroscopy (EIS) could be used to study the properties of the interface between an electrode and a solution containing "this compound." This can provide insights into the formation of any passivation layers or changes in the double-layer capacitance, which are important for understanding the performance of electrochemical devices.

Exploration in Material Science and Electrochemical Applications

Integration into Electrolyte Systems for Advanced Energy Storage Devices

An effective electrolyte solvent must possess a combination of properties, including a high dielectric constant to dissolve the salt, low viscosity to facilitate ion mobility, and appropriate coordination with lithium ions. jongia.com Aprotic ethers, such as 1,2-dimethoxyethane (B42094) (DME), are often used in battery electrolytes due to their low viscosity and excellent ability to solvate lithium cations. wikipedia.org

| Compound | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| 1-Ethoxy-1,1-dimethoxyethane | C6H14O3 | 134.17 | 126-128 | 0.903 |

| 1,2-Dimethoxyethane (DME) | C4H10O2 | 90.12 | 85 | 0.868 |

| Ethylene (B1197577) Carbonate (EC) | C3H4O3 | 88.06 | 248 | 1.321 |

| 1,1-Dimethoxyethane (B165179) | C4H10O2 | 90.12 | 64 | 0.852 |

The formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface is crucial for the longevity and safety of lithium-ion batteries. nih.govrsc.org This passivation layer forms during the initial charging cycles from the reductive decomposition of electrolyte components. chemrxiv.orgosti.gov The composition of the SEI is highly dependent on the solvent used. rsc.org

Orthoesters are known to be sensitive to hydrolysis in acidic conditions, breaking down into esters and alcohols. wikipedia.org In the highly reductive environment at the anode surface, a different decomposition pathway is expected. The orthoester functional group in this compound would likely undergo reductive cleavage of its C-O bonds. This decomposition could produce a variety of species, including lithium alkoxides (lithium methoxide (B1231860) and lithium ethoxide), esters, and other organic fragments. These products would then precipitate onto the electrode surface, contributing to the formation of the SEI. The properties of an SEI derived from an orthoester, such as its ionic conductivity, electronic insulation, and mechanical stability, have not been experimentally studied but would be critical to its potential application. nih.govpnnl.govlbl.gov

The electrochemical stability window (ESW) of an electrolyte defines the voltage range within which it can operate without significant oxidative or reductive decomposition. rsc.org For high-voltage batteries, solvents with high oxidative stability (typically >4.5 V vs. Li/Li⁺) are required. rsc.orgresearchgate.net

Ethers, like DME, generally exhibit limited oxidative stability, making them unsuitable for high-voltage cathode materials without the use of stabilizing additives. wikipedia.org The orthoester group in this compound, being electron-rich, is also expected to be susceptible to oxidation at high potentials. Its oxidative stability is predicted to be comparable to or potentially lower than that of simple ethers. Consequently, its application would likely be restricted to lower-voltage battery chemistries or would necessitate the development of effective stabilizing additives. While no direct performance evaluations of batteries using this compound are available, its potential is constrained by this presumed limited electrochemical window. mdpi.com

| Solvent | Oxidative Stability Limit (V vs. Li/Li⁺) |

|---|---|

| Ethylene Carbonate (EC) | ~4.8 |

| Propylene Carbonate (PC) | ~5.0 |

| 1,2-Dimethoxyethane (DME) | ~4.0 |

| This compound | Not Experimentally Determined (Predicted to be low) |

Participation in Polymer Chemistry and Polymerization Reactions

The high reactivity of orthoesters makes them valuable substrates in various organic transformations and polymer chemistry. alfa-chemistry.comnih.gov Their ability to react under specific conditions allows for their potential use in synthesizing and modifying polymers.

Polyvinyl ethers are typically synthesized through the cationic polymerization of vinyl ether monomers. libretexts.org The initiation of this type of polymerization requires a species that can generate a carbocation. wikipedia.org While common initiators are protic acids or Lewis acids with a co-initiator, orthoesters could theoretically serve in this role. google.com

In the presence of a Lewis acid, this compound could be activated to eliminate an alkoxide group, generating a stable carbocation. This carbocation could then act as the initiator for the polymerization of a vinyl ether monomer, such as ethyl vinyl ether. This would represent a non-standard but chemically plausible initiation pathway, leveraging the inherent reactivity of the orthoester group.

While this compound itself is not a traditional monomer for chain-growth or step-growth polymerization, the orthoester functional group is the cornerstone of an important class of biodegradable polymers known as poly(orthoesters). researchgate.netnih.govnih.gov These polymers are typically synthesized through the transesterification of an orthoester with a diol or through the cationic ring-opening polymerization of cyclic spiro-orthoesters. chemrxiv.orgubc.cagoogle.com

A more direct role for a simple molecule like this compound is as a cross-linking agent. Orthoesters can react with compounds containing hydroxyl groups via a transesterification reaction. google.com A polymer backbone containing multiple hydroxyl groups (e.g., polyvinyl alcohol) could be cross-linked by reacting with this compound. In this reaction, the orthoester would connect three different polymer chains (or three different points on the same or adjacent chains), forming a network structure and releasing ethanol (B145695) and methanol (B129727) as byproducts. This approach could be used to create gels or thermosetting materials with properties dictated by the cross-linking density. The development of poly(orthoester-thioether) networks from bifunctional orthoester precursors further highlights the utility of this functional group in creating cross-linked polymer architectures. upc.edu

Research into Specialty Chemical Manufacturing Processes (Academic Aspects)

From an academic perspective, the synthesis of this compound falls under the broader category of orthoester production. General methodologies for synthesizing orthoesters provide a foundational understanding of the potential manufacturing routes for this specific compound.

Orthoesters are esters of orthoacids, with the general formula RC(OR')₃. Their synthesis has been a subject of academic interest due to their utility as protecting groups for carboxylic acids and as intermediates in various organic transformations. The primary academic approaches to orthoester synthesis involve the Pinner reaction, alcoholysis of trihalides, and reactions of ketene (B1206846) acetals with alcohols.

One of the classical methods for orthoester synthesis is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether hydrochloride, followed by alcoholysis to yield the orthoester. However, a more direct and common laboratory-scale synthesis involves the reaction of an orthoester with an alcohol in an exchange reaction, or the reaction of a trialkoxycarbenium ion with an alcohol.

A notable academic approach to the synthesis of mixed orthoesters, such as this compound, involves the reaction of ketene acetals with alcohols. Research has shown that primary, secondary, and even some tertiary alcohols can react with ketene dimethyl acetal (B89532) to form mixed orthoesters under catalyst-free and solvent-free conditions. This method is particularly relevant as it offers a pathway to orthoesters with different alkoxy groups.

The general reaction mechanism involves the nucleophilic attack of the alcohol on the ketene acetal. For the synthesis of this compound, this would conceptually involve the reaction of ketene dimethyl acetal with ethanol.

Table 1: General Academic Synthesis Routes for Orthoesters

| Synthesis Method | Reactants | General Conditions | Relevance to this compound |

| Pinner Reaction | Nitrile, Alcohol, HCl | Anhydrous conditions, acid catalysis | Indirect route, less common for mixed orthoesters. |

| Alcoholysis of Trihalides | Trihalomethyl compound, Sodium alkoxide | Anhydrous alcohol | Potentially applicable but may lead to a mixture of products. |

| Reaction of Ketene Acetals | Ketene acetal, Alcohol | Often catalyst-free, solvent-free | A direct and potentially efficient route to mixed orthoesters like this compound by reacting ketene dimethyl acetal with ethanol. |

| Transesterification | Existing orthoester, Alcohol | Acid or base catalysis | A feasible method if a suitable starting orthoester is available. |

While these methods provide a theoretical framework for the synthesis of this compound, specific academic studies detailing optimized conditions, yields, and catalyst systems for its production are not prevalent. Further academic research would be necessary to establish efficient and scalable manufacturing processes for this particular specialty chemical.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-ethoxy-1,1-dimethoxyethane, and what experimental challenges are associated with its purification?

- Methodology : A viable route involves nucleophilic substitution of halogenated precursors. For example, 2-chloro-1,1-dimethoxyethane can react with sodium ethoxide to substitute the chlorine atom with an ethoxy group. However, purification is complicated by the formation of byproducts such as β-elimination products (e.g., dibenzofulvene derivatives under basic conditions) .

- Key Considerations : Use anhydrous conditions to minimize hydrolysis of the acetal group. Column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) is recommended for isolating the product .

Q. How do reaction conditions (e.g., pH, solvent) influence the stability of this compound during synthesis?

- Methodology : Under acidic conditions (e.g., trace HCl in methanol/water mixtures), the acetal group may hydrolyze to form aldehydes or ketones. For instance, 2-chloro-1,1-dimethoxyethane hydrolyzes to chloroacetaldehyde in acidic media .

- Key Considerations : Neutral or mildly basic conditions (pH 7–8) stabilize the acetal structure. Solvents like THF or DMF are preferred for reactions requiring elevated temperatures .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H NMR shows characteristic signals for ethoxy (δ 1.2–1.4 ppm, triplet) and dimethoxy groups (δ 3.3–3.5 ppm, singlet). The acetal proton (CH(O-)) appears as a singlet at δ 4.5–5.0 ppm .

- MS : Electron ionization (EI-MS) typically yields fragments at m/z 104 (loss of ethoxy group) and m/z 89 (loss of dimethoxy group) .

Advanced Research Questions

Q. How does this compound participate in cascade reactions, such as halo-Nazarov cyclizations, and what factors control regioselectivity?

- Methodology : In halo-Nazarov reactions, the compound acts as an acetaldehyde surrogate. For example, 1,1-dimethoxyethane undergoes acid-catalyzed ring-opening to generate aldehydes, which then participate in cyclization with dienophiles. Regioselectivity is influenced by steric effects of the ethoxy group and electronic effects of substituents .

- Key Considerations : Lewis acids (e.g., BF·OEt) enhance electrophilicity of the intermediate aldehyde. Computational modeling (DFT) can predict transition-state geometries .

Q. What mechanistic insights explain the failure of halogenated analogs (e.g., 2-bromo-1,1-dimethoxyethane) in forming desired products in thioenamide synthesis?

- Methodology : Brominated analogs like 2-bromo-1,1-dimethoxyethane undergo β-elimination under basic conditions (pH >10), forming undesired fluorenylmethyl thioethers instead of coupling with thiols. This is attributed to the poor leaving-group ability of bromide compared to iodide .

- Key Considerations : Use iodinated derivatives (e.g., 2-iodo-1,1-dimethoxyethane) or stabilize intermediates via low-temperature reactions (-78°C) to suppress elimination .

Q. How can this compound be utilized in polymer chemistry, particularly for designing degradable polymers?

- Methodology : The compound serves as a crosslinker in hypercrosslinked ionic polymers. For example, copolymerization with vinyl acetate introduces degradable ester linkages. Hydrolysis studies show >80% degradation within 48 hours under alkaline conditions (pH 12) .

- Key Considerations : Monitor crosslinking density via gel permeation chromatography (GPC). Adjust monomer ratios to balance mechanical strength and degradability .

Q. What strategies mitigate side reactions when using this compound in photoredox catalysis?

- Methodology : Under visible-light irradiation, the ethoxy group can undergo oxidation. Adding radical scavengers (e.g., TEMPO) or using non-polar solvents (e.g., toluene) minimizes undesired radical pathways .

- Key Considerations : Optimize light intensity and wavelength (e.g., blue LEDs at 450 nm) to match the catalyst’s absorption profile .

Critical Analysis of Contradictions

- Synthetic Feasibility : and highlight challenges in using brominated analogs due to β-elimination, whereas successfully employs chlorinated derivatives in polymer synthesis. This discrepancy suggests that reaction conditions (e.g., pH, solvent) critically influence reactivity .

- Stability in Acidic Media : reports hydrolysis of 2-chloro-1,1-dimethoxyethane under acidic conditions, but demonstrates stable acetal behavior in halo-Nazarov reactions. This contrast implies that steric shielding by the ethoxy group may enhance stability in specific contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.